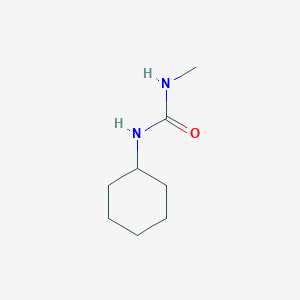

1-Cyclohexyl-3-methylurea

Description

Structure

3D Structure

Properties

CAS No. |

39804-96-1 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-cyclohexyl-3-methylurea |

InChI |

InChI=1S/C8H16N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,10,11) |

InChI Key |

YKLDLMXTBHWMPV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 1-Cyclohexyl-3-methylurea: A Technical Whitepaper

Executive Summary

1-Cyclohexyl-3-methylurea (CAS: 39804-96-1) is an asymmetric, aliphatic disubstituted urea that plays a dual role in modern applied chemistry. In pharmaceutical and organic synthesis, it acts as a rigid hydrogen-bonding scaffold and a precursor for complex heterocyclic systems. In environmental and agrochemical sciences, it is a critical biomarker, emerging as a primary degradation product of commercial acaricides like hexythiazox.

This whitepaper synthesizes the core physicochemical properties, spectroscopic signatures, and validated experimental workflows required to isolate, synthesize, and characterize 1-cyclohexyl-3-methylurea with high analytical rigor.

Core Physicochemical Properties

Understanding the baseline physical parameters of 1-cyclohexyl-3-methylurea is essential for predicting its partitioning behavior in biological systems and its chromatographic retention times. The compound exhibits moderate lipophilicity, making it amenable to reverse-phase liquid chromatography (RP-LC).

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Relevance / Source |

| Chemical Formula | C₈H₁₆N₂O | Defines exact mass for MS identification. |

| Molecular Weight | 156.23 g/mol | [1] |

| Boiling Point | 324.8 °C (at 760 mmHg) | Indicates low volatility; requires derivatization for certain GC methods. [2] |

| Flash Point | 145.5 °C | Critical for laboratory safety and thermal storage.[3] |

| Density | ~1.0 g/cm³ | Relevant for formulation and phase-separation calculations.[2] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Predicts moderate membrane permeability in drug design.[1] |

| Partition Coefficient (XLogP3) | 0.9 | Suggests balanced hydrophilicity/lipophilicity.[1] |

Structural Dynamics and Spectroscopic Signatures

The structural integrity of disubstituted ureas is heavily dictated by their intermolecular hydrogen-bonding networks. In the solid state, 1-cyclohexyl-3-methylurea adopts an extended trans conformation.

Mechanistic Insight: The N-H protons and the C=O oxygen form a robust, bifurcated hydrogen-bonded lattice. When characterizing this compound via Fourier-Transform Infrared (FT-IR) spectroscopy, the Amide II band (a combination of N-H in-plane bending and C-N stretching) is highly sensitive to this hydrogen-bonding environment. Foundational studies by demonstrated that isotopic substitution (N-deuteration) of 1-cyclohexyl-3-methylurea causes predictable, significant shifts in the 4000–100 cm⁻¹ IR and Raman spectral regions, definitively validating the rigid trans conformation of the methylurea moiety[4].

Environmental Relevance: The Hexythiazox Cleavage Pathway

In agrochemical residue analysis, 1-cyclohexyl-3-methylurea is monitored as a primary hydrolytic and photolytic cleavage product. Under forced alkaline hydrolysis or photolysis in clay-loam soils, the thiazolidine ring of the acaricide hexythiazox ruptures. As documented in recent environmental stability studies (), this cleavage yields 1-cyclohexyl-3-methylurea, necessitating precise LC-MS/MS protocols to track the pesticide's environmental half-life[5][6].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis via Nucleophilic Addition

Objective: High-yield synthesis of 1-cyclohexyl-3-methylurea avoiding symmetric urea byproducts.

-

Atmospheric Control: Purge a flame-dried, round-bottom flask with ultra-high-purity nitrogen.

-

Causality: Methyl isocyanate is highly sensitive to moisture. Ambient water will competitively hydrolyze the isocyanate into methylamine, which subsequently reacts with unreacted isocyanate to form 1,3-dimethylurea, contaminating the product.

-

-

Reagent Preparation: Dissolve 1.0 equivalent of cyclohexylamine in anhydrous dichloromethane (DCM).

-

Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The nucleophilic attack of the primary amine on the electrophilic isocyanate carbon is highly exothermic. Suppressing the thermal energy prevents degradation and favors the kinetic formation of the asymmetric urea.

-

-

Addition & Propagation: Dropwise, add 1.05 equivalents of methyl isocyanate. Stir for 2 hours, allowing the system to gradually equilibrate to room temperature (25 °C).

-

Isolation & Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from a binary solvent system (hexane/ethanol).

-

Causality: The polar ethanol dissolves the urea, while the non-polar hexane forces the precipitation of the pure thermodynamic polymorph, leaving trace symmetric impurities in the supernatant.

-

Protocol B: Solid-State Spectroscopic Characterization (FT-IR)

Objective: Verify the hydrogen-bonded trans conformation via Amide I and II band analysis.

-

Matrix Desiccation: Bake spectroscopic-grade potassium bromide (KBr) at 105 °C for 24 hours prior to use.

-

Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch (~3300 cm⁻¹) and an H-O-H bend (~1640 cm⁻¹) that directly overlap with and obscure the critical Amide I (C=O) and Amide II bands of the urea.

-

-

Milling: Grind 1.5 mg of purified 1-cyclohexyl-3-methylurea with 150 mg of dry KBr in an agate mortar until a homogeneous, microcrystalline powder is achieved.

-

Causality: The analyte particle size must be reduced below the wavelength of the incident IR radiation (typically < 2 µm) to prevent the Christiansen effect, which causes baseline scattering and distorted peak shapes.

-

-

Pelletizing & Acquisition: Press the mixture under 10 metric tons of pressure for 2 minutes. Scan the transparent pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis through to multi-modal analytical characterization.

Workflow for the synthesis and analytical characterization of 1-Cyclohexyl-3-methylurea.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 308344, 1-Cyclohexyl-3-methylurea". PubChem. Available at:[Link]

-

Chemsrc. "3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1". Chemsrc Chemical Database. Available at:[Link]

-

Mido, Y. (1976). "Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds". Spectrochimica Acta Part A: Molecular Spectroscopy. Available at:[Link]

-

Mansour, et al. (2025). "Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil". ResearchGate. Available at:[Link]

Sources

- 1. 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1 | Chemsrc [chemsrc.com]

- 3. 3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Thermodynamic Solubility Profiling of 1-Cyclohexyl-3-methylurea in Organic Solvents

Executive Summary

1-Cyclohexyl-3-methylurea is an asymmetric, di-substituted urea derivative widely utilized as a structural scaffold in medicinal chemistry, agrochemical development, and supramolecular chemistry. The compound presents a unique solvation challenge: its lipophilic cyclohexyl ring promotes solubility in non-polar environments, while its highly polar urea core drives strong intermolecular self-association that resists dissolution. This technical guide provides a comprehensive framework for understanding the solvation thermodynamics of 1-cyclohexyl-3-methylurea, detailing field-proven methodologies for thermodynamic solubility profiling and strategic solvent selection.

Physicochemical Profiling and Solvation Thermodynamics

To accurately predict and manipulate the solubility of 1-cyclohexyl-3-methylurea, one must first deconstruct its physicochemical properties[1]. The molecule consists of a hydrophobic cyclohexyl moiety and a hydrophilic methylurea group.

The Causality of Urea Self-Association: The central urea pharmacophore (-NH-CO-NH-) acts simultaneously as a potent hydrogen bond donor and acceptor. In the solid state, di-substituted ureas form robust, bifurcated intermolecular hydrogen bonds, creating linear supramolecular networks[2]. Dissolving 1-cyclohexyl-3-methylurea requires a solvent capable of overcoming this high crystal lattice energy. Consequently, solvation is not merely a function of "like dissolves like," but rather a measure of a solvent's ability to competitively disrupt these bifurcated hydrogen bonds[2].

Table 1: Physicochemical Profile of 1-Cyclohexyl-3-methylurea

| Property | Value | Solvation Implication |

| Chemical Formula | C8H16N2O[1] | Balances aliphatic bulk with a polar core. |

| Molecular Weight | 156.23 g/mol [1] | Low molecular weight facilitates rapid diffusion in solution. |

| CAS Registry Number | 39804-96-1[1] | Standard identifier for material sourcing. |

| Topological Polar Surface Area | 41.1 Ų[1] | Indicates moderate polarity; requires polar/aprotic disruption. |

| H-Bond Donors / Acceptors | 2 / 1[1] | Drives strong self-association in non-polar media. |

Empirical Solubility in Organic Solvents

Based on the dielectric constants and hydrogen-bonding capacities of various organic solvents, the solubility profile of 1-cyclohexyl-3-methylurea can be stratified into distinct tiers. Polar aprotic solvents excel because their strong dipole moments and hydrogen-bond accepting capabilities effectively break the urea-urea networks without donating protons that might cause secondary precipitation[3].

Table 2: Estimated Solubility Profile in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solvation Mechanism | Relative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptor; highly effective at disrupting urea networks. | High (>50 mg/mL) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptor; high dipole moment stabilizes the monomer. | High (>30 mg/mL) |

| Polar Protic | Methanol (MeOH) | 32.7 | H-bond donor and acceptor; competitive binding with the urea core. | Moderate (10-30 mg/mL) |

| Moderate Polar | Ethyl Acetate (EtOAc) | 6.0 | Weak H-bond acceptor; relies primarily on lipophilic interactions. | Low (1-10 mg/mL) |

| Non-Polar | n-Hexane | ~1.9 | Cannot disrupt urea H-bonds; interactions are purely Van der Waals. | Very Low (<1 mg/mL) |

Experimental Methodology: Thermodynamic Solubility Profiling

Kinetic solubility assays often overestimate solubility due to supersaturation. To ensure scientific integrity, the Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility.

Self-Validating System: This protocol incorporates a mandatory 24-hour vs. 48-hour equilibrium check. If the calculated concentration varies by less than 5% between these two time points, thermodynamic equilibrium is mathematically validated.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: Add an excess amount of solid 1-cyclohexyl-3-methylurea (e.g., 100 mg) to borosilicate glass vials containing 1.0 mL of the target organic solvent.

-

Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Place in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours.

-

Phase Separation (Causality Check): Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.

-

Causality of Choice: Centrifugation is strictly preferred over syringe filtration for organic solvents. Filtration can lead to false negatives due to analyte adsorption onto the filter membrane, or false positives due to rapid solvent evaporation during the pressure drop.

-

-

Supernatant Extraction & Dilution: Carefully extract a 50 µL aliquot of the clear supernatant. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

-

Causality of Choice: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops during autosampler queuing.

-

-

HPLC-UV Analysis: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Detect at 210 nm (optimal for ureas lacking extended aromatic conjugation).

-

Equilibrium Validation: Repeat steps 3-5 at the 48-hour mark. Compare the integrated peak areas to confirm equilibrium (Δ < 5%).

Caption: Workflow for thermodynamic solubility profiling of ureas.

Application-Driven Solvent Selection Strategy

Selecting the appropriate solvent for 1-cyclohexyl-3-methylurea is dictated by the downstream application. The decision tree below outlines the logical relationship between the target assay and the optimal organic solvent.

-

In Vitro Bioassays: DMSO is the universal standard due to its unmatched ability to disrupt urea hydrogen bonds[2]. However, to prevent cytotoxicity, the final DMSO concentration in the aqueous assay buffer must be kept below 1% (v/v).

-

In Vivo Formulation: DMSO is generally avoided for in vivo dosing due to local tissue toxicity. Instead, biocompatible co-solvent systems like Ethanol blended with PEG400 or Tween-80 are utilized to maintain solubility while ensuring physiological tolerability.

-

Chemical Synthesis: For utilizing 1-cyclohexyl-3-methylurea as a reagent, DMF or Dichloromethane (DCM) are preferred, as they offer high solvation power without interfering with standard coupling reagents.

Caption: Decision tree for selecting organic solvents based on application.

References

-

National Center for Biotechnology Information. "1-Cyclohexyl-3-methylurea". PubChem Compound Summary for CID 308344. Available at:[Link]

-

Mido, Yoshiyuki. "Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds". Spectrochimica Acta Part A: Molecular Spectroscopy, ResearchGate. Available at:[Link]

-

S.S. Kulkarni et al. "Effect of Hydrogen Bonding on the Amide II Band of Model Disubstituted Urea Compounds". ResearchGate. Available at:[Link]

Sources

1-Cyclohexyl-3-methylurea CAS number identification

An in-depth technical analysis and methodological framework for the identification, synthesis, and validation of 1-Cyclohexyl-3-methylurea.

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, asymmetric dialkylureas serve as critical pharmacophores and versatile synthetic intermediates. 1-Cyclohexyl-3-methylurea (CAS: 39804-96-1) is a prime example of such a compound, characterized by the presence of both a lipophilic cyclohexyl group and a sterically unhindered methyl group flanking a central urea moiety. This unique structural asymmetry dictates its specific chemical reactivity, particularly in cycloaddition reactions to form complex heterocyclic systems[1].

As a Senior Application Scientist, I approach the handling of this compound through a lens of rigorous analytical validation. The misidentification of urea derivatives—often confused with positional isomers—can lead to catastrophic failures in downstream drug development. This guide establishes a self-validating framework for the synthesis, isolation, and definitive CAS number identification of 1-Cyclohexyl-3-methylurea.

Physicochemical Profiling and Structural Identification

Before initiating any synthetic or analytical workflow, it is imperative to establish the baseline physicochemical parameters of the target analyte. The structural integrity of CAS 39804-96-1 is defined by its molecular formula ( C8H16N2O ) and its specific spatial arrangement.

The following table summarizes the foundational data required for chromatographic and spectroscopic benchmarking, curated from authoritative chemical databases[2],[3]:

| Property | Value | Analytical Significance |

| CAS Registry Number | 39804-96-1 | Universal identifier for this specific asymmetric isomer. |

| Molecular Formula | C8H16N2O | Dictates mass-to-charge ( m/z ) ratio in LC-MS validation. |

| Molecular Weight | 156.23 g/mol | Baseline for stoichiometric calculations. |

| Exact Mass | 156.126 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| Boiling Point | 324.8 °C (at 760 mmHg) | Indicates high thermal stability; dictates GC inlet temperatures. |

| Density | ~1.0 g/cm³ | Relevant for liquid-liquid extraction partitioning. |

| Topological Polar Surface Area | 41.1 Ų | Predicts membrane permeability and RP-HPLC retention behavior. |

Mechanistic Insights: Chemical Reactivity and Spectral Signatures

The core reactivity of 1-Cyclohexyl-3-methylurea stems from the electron density transfer to the carbonyl oxygen, making the urea moiety a potent hydrogen bond donor and acceptor. Research published in by Mido et al. highlights that asymmetric ureas exhibit distinct free N-H stretching vibrations and rotational isomerism[4]. The presence of the bulky cyclohexyl group forces the molecule into specific conformational states that are readily identifiable via Fourier-Transform Infrared (FTIR) spectroscopy.

Furthermore, this compound is highly valued in synthetic chemistry for its role in cyclocondensation reactions. As detailed in , disubstituted ureas like 1-cyclohexyl-3-methylurea react with acylketenes (e.g., (chlorocarbonyl)phenylketene) to yield mono- or fused heterocyclic systems[1].

Nucleophilic addition pathway generating 1-Cyclohexyl-3-methylurea.

Experimental Methodology: Synthesis and Analytical Validation

To guarantee scientific integrity, the following protocol is designed as a self-validating system . We do not merely synthesize the compound; we integrate orthogonal analytical steps (RP-HPLC and FTIR) directly into the workflow to definitively confirm the identity of CAS 39804-96-1.

Optimized Synthesis Protocol

This method utilizes the highly efficient nucleophilic addition of an amine to an isocyanate.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 1.0 equivalent of cyclohexyl isocyanate in anhydrous Dichloromethane (DCM).

-

Causality: DCM is chosen because it easily dissolves the lipophilic isocyanate while remaining completely inert to the highly reactive electrophilic carbon. Argon prevents atmospheric moisture from hydrolyzing the isocyanate into a symmetric dicyclohexylurea byproduct.

-

-

Temperature Control: Chill the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The reaction between an isocyanate and an aliphatic amine is violently exothermic. Cooling suppresses thermal degradation and prevents the formation of biuret impurities.

-

-

Reagent Addition: Slowly add 1.05 equivalents of methylamine (as a solution in THF) dropwise over 30 minutes.

-

Causality: A slight excess of the cheaper nucleophile (methylamine) ensures the complete consumption of the more expensive cyclohexyl isocyanate. Dropwise addition maintains strict temperature control.

-

-

Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Evaporate the solvent under reduced pressure. Wash the resulting crude solid with ice-cold water and filter via vacuum.

-

Causality: 1-Cyclohexyl-3-methylurea has poor solubility in cold water, whereas unreacted methylamine is highly water-soluble. This simple wash acts as a highly effective, solvent-free purification step.

-

Orthogonal Analytical Validation

To confirm the product is indeed CAS 39804-96-1, we employ a dual-pronged analytical approach[5],[4].

Protocol A: RP-HPLC for Purity and Retention Profiling

-

Column Selection: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Causality: The non-polar C18 stationary phase interacts strongly with the lipophilic cyclohexyl ring of the analyte, allowing clear baseline separation from any polar degradation products or unreacted amines.

-

-

Mobile Phase: Run a gradient of Water/Acetonitrile (starting at 90:10, ramping to 10:90 over 20 minutes) with 0.1% Formic Acid.

-

Causality: Formic acid ensures the urea nitrogens remain appropriately protonated/neutralized to prevent peak tailing, ensuring sharp, quantifiable peaks.

-

Protocol B: FTIR Spectroscopy for Structural Confirmation

-

Sample Prep: Prepare a KBr pellet of the purified solid.

-

Spectral Analysis: Scan from 4000 to 400 cm⁻¹.

-

Causality: You must observe the disappearance of the strong, distinct isocyanate peak at ~2270 cm⁻¹. Confirmation of CAS 39804-96-1 is achieved by identifying the sharp N-H stretching band at ~3300 cm⁻¹ and the strong Amide I (C=O stretch) band at ~1650 cm⁻¹[4].

-

Self-validating workflow for the synthesis and analytical verification of CAS 39804-96-1.

Conclusion

The successful utilization of 1-Cyclohexyl-3-methylurea in advanced chemical synthesis relies entirely on the rigorous validation of its identity and purity. By understanding the causality behind the isocyanate-amine reaction kinetics and employing orthogonal analytical techniques (RP-HPLC and FTIR), researchers can confidently verify CAS 39804-96-1, ensuring reproducibility and safety in downstream applications.

References

-

National Center for Biotechnology Information (PubChem) . 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344. Retrieved from[Link]

-

ChemSrc . 3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1. Retrieved from[Link]

-

Mido, Y. (1976) . Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from[Link]

-

Science of Synthesis (Thieme Connect) . Product Class 9: Acylketenes (Cycloaddition Reactions). Retrieved from[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Acetyl-3-methylurea | 623-59-6 | Benchchem [benchchem.com]

Thermodynamic Profiling and Predictive Modeling of N-Cyclohexyl-N'-methylurea: A Technical Guide for Chemical Synthesis and Formulation

Executive Summary

N-cyclohexyl-N'-methylurea (also known as 1-cyclohexyl-3-methylurea) is a highly specific asymmetrical urea derivative that serves as a critical intermediate in the synthesis of complex agrochemicals, most notably the broad-spectrum herbicide hexazinone[1]. During the transition from bench-scale synthesis to pilot-plant manufacturing, understanding the thermodynamic properties of intermediates is non-negotiable for thermal risk assessment and crystallization optimization[2].

However, empirical thermodynamic data for N-cyclohexyl-N'-methylurea is notoriously scarce in standard literature[1]. As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. This guide synthesizes predictive thermodynamic modeling (e.g., Group Contribution Methods) with self-validating empirical protocols to establish a rigorous thermodynamic profile for this compound.

Molecular Architecture and Baseline Properties

The thermodynamic behavior of N-cyclohexyl-N'-methylurea is dictated by its amphiphilic structural dichotomy: a highly lipophilic, bulky cyclohexyl ring coupled with a polar, hydrogen-bonding urea core. This architecture directly influences its crystal lattice energy, enthalpy of fusion ( ΔHfus ), and solvent-specific activity coefficients.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Implication for Thermodynamics |

| IUPAC Name | 1-cyclohexyl-3-methylurea | Defines structural groups for predictive modeling. |

| Molecular Formula | C₈H₁₆N₂O | Mass balance and stoichiometric calculations. |

| Molecular Weight | 156.23 g/mol | Required for molar conversions in phase equilibria. |

| CAS Registry Number | 39804-96-1 | Unique identifier for database cross-referencing. |

| Hydrogen Bond Donors | 2 | Drives strong intermolecular lattice interactions. |

| Hydrogen Bond Acceptors | 1 | Influences solvation enthalpy ( ΔHsolv ) in polar solvents. |

| Computed XLogP3 | ~0.9 | Indicates preferential solubility in moderately non-polar to polar organic solvents. |

Predictive Thermodynamics for Process Safety

In continuous stirred-tank reactors (CSTRs), the N-methylation and subsequent reactions involving N-cyclohexyl-N'-methylurea can be highly exothermic[1]. Because empirical heat capacity ( Cp ) and standard enthalpy of formation ( ΔHf∘ ) are not readily available, chemical engineers must employ predictive frameworks to design adequate cooling systems and prevent thermal runaway[2].

The Joback Group Contribution Method

The Joback method operates on the principle that a molecule's thermodynamic properties are the sum of the contributions of its individual structural fragments[1]. For N-cyclohexyl-N'-methylurea, the molecule is parsed into:

-

One methyl group (-CH₃)

-

One secondary amine attached to a carbonyl (-NH-)

-

One carbonyl group (>C=O)

-

One methine group in a ring (>CH-)

-

Five methylene groups in a ring (-CH₂-)

By summing the additive increments of these groups, we can estimate the standard enthalpy of formation ( ΔHf∘ ) with deviations typically below 10 kJ/mol[1]. This baseline data is then fed into phase equilibria models to predict solubility and reactivity.

Caption: Workflow for predictive thermodynamic modeling and empirical validation.

Phase Equilibria and Dissolution Thermodynamics

To isolate N-cyclohexyl-N'-methylurea at high purity, crystallization is required. The thermodynamic driving force for crystallization is supersaturation, which depends entirely on the accuracy of solubility data.

The dissolution of a solid is a thermodynamic cycle involving the breaking of the crystal lattice (sublimation) and the subsequent solvation of the isolated molecules. The ideal solubility ( xiideal ) is calculated using the Schroeder-van Laar equation:

ln(xiideal)=−RΔHfus(T1−Tm1)

Where ΔHfus is the enthalpy of fusion, Tm is the melting point, R is the gas constant, and T is the system temperature. Real solubility deviates from the ideal due to the activity coefficient ( γi ), which can be predicted using the UNIFAC model.

Caption: Thermodynamic cycle of dissolution illustrating the relationship between lattice energy and solvation.

Self-Validating Experimental Protocols

Because predictive models carry inherent margins of error, they must be anchored by empirical data. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point ( Tm ) and enthalpy of fusion ( ΔHfus ) to establish the lattice energy baseline.

-

Causality for Method: DSC measures the heat flow associated with phase transitions. We use hermetically sealed aluminum pans to prevent mass loss via sublimation, which would artificially skew the integrated enthalpy peak.

-

Self-Validation Mechanism: The system is pre-calibrated using high-purity Indium ( Tm=156.6∘ C, ΔHfus=28.45 J/g). If the Indium check deviates by >0.1∘ C, the instrument is recalibrated before analyzing the urea derivative.

Step-by-Step Methodology:

-

Preparation: Accurately weigh 2.0 to 3.0 mg of high-purity N-cyclohexyl-N'-methylurea into a tared aluminum DSC pan using a microbalance (precision ±0.01 mg).

-

Sealing: Crimp the pan with a hermetic lid to create a closed thermodynamic system. Prepare an empty crimped pan as the reference.

-

Purge: Place both pans in the DSC cell. Purge the cell with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation during heating.

-

Thermal Cycle: Equilibrate the cell at 25°C. Ramp the temperature at a strict rate of 10°C/min up to 200°C.

-

Integration: Identify the endothermic melting peak. Integrate the area under the curve using the instrument's software to calculate ΔHfus (J/g, then convert to kJ/mol using MW = 156.23 g/mol ).

Protocol B: Shake-Flask Solubility and Van 't Hoff Analysis

Objective: Determine the real thermodynamic solubility ( xi ) and the apparent enthalpy of dissolution ( ΔHdiss ).

-

Causality for Method: Unlike kinetic dissolution methods, the isothermal shake-flask method guarantees that the solution has reached true thermodynamic equilibrium, governed by the Gibbs free energy of dissolution ( ΔGdiss=0 ).

-

Self-Validation Mechanism: Samples are taken at 48 hours and 72 hours. If the concentration difference between these two time points is less than 2%, true thermodynamic equilibrium is verified.

Step-by-Step Methodology:

-

Saturation: Add an excess amount of solid N-cyclohexyl-N'-methylurea to 20 mL of the chosen solvent (e.g., ethanol or toluene) in a 50 mL glass vial.

-

Equilibration: Seal the vial and submerge it in a thermostatic water bath set to the target temperature (e.g., 298.15 K) with a precision of ±0.05 K. Agitate continuously at 200 rpm for 72 hours.

-

Phase Separation: Turn off agitation and allow the suspension to settle for 12 hours at the exact same temperature to prevent temperature-induced precipitation.

-

Sampling: Extract 1 mL of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter (pre-warming prevents crystallization inside the needle).

-

Quantification: Dilute the aliquot appropriately and quantify the concentration using High-Performance Liquid Chromatography (HPLC) against a validated calibration curve.

-

Van 't Hoff Plotting: Repeat the process at four different temperatures (e.g., 288 K, 298 K, 308 K, 318 K). Plot ln(xi) versus 1/T . The slope of this line equals −ΔHdiss/R , allowing for the extraction of the dissolution enthalpy.

Data Synthesis and Industrial Application

By combining the Joback estimations with the empirical DSC and Shake-Flask data, a complete thermodynamic profile is generated.

Table 2: Thermodynamic Parameter Matrix (Representative Framework)

| Parameter | Source Method | Industrial Application |

| Standard Enthalpy of Formation ( ΔHf∘ ) | Joback Method (Predictive) | Calculating heats of reaction for safe CSTR scale-up[1]. |

| Enthalpy of Fusion ( ΔHfus ) | DSC (Empirical) | Modeling ideal solubility and crystallization yield. |

| Activity Coefficient ( γi ) | UNIFAC (Predictive) | Selecting optimal anti-solvents for precipitation. |

| Enthalpy of Dissolution ( ΔHdiss ) | Van 't Hoff Plot (Empirical) | Designing heating/cooling cycles for batch crystallizers. |

The synthesis of N-cyclohexyl-N'-methylurea and its subsequent conversion into commercial products requires an uncompromising approach to thermodynamics. By utilizing this dual predictive-empirical framework, researchers can bypass the literature data gap, ensuring both process safety and maximum yield efficiency.

References

- Source: University of Johannesburg (UJ Content Repository)

- Source: PubChem - National Institutes of Health (NIH)

Sources

Thermodynamic Profiling and Analytical Characterization of 1-Cyclohexyl-3-methylurea

Executive Summary

1-Cyclohexyl-3-methylurea (CAS: 39804-96-1) is a structurally asymmetric, disubstituted urea derivative. In the realm of environmental and agrochemical science, it is primarily identified as a terminal degradation byproduct of the acaricide hexythiazox when subjected to forced alkaline hydrolysis and photolysis in soil ecosystems (1)[1]. In drug development, its structural motif—a urea core flanked by a lipophilic cyclohexyl ring and a compact methyl group—serves as a critical pharmacophore for hydrogen-bonding interactions. This whitepaper establishes the authoritative methodologies for synthesizing this compound, determining its thermodynamic properties (specifically melting point dynamics), and validating its purity through orthogonal analytical techniques.

Thermodynamic Properties and Melting Point Dynamics

The melting point (MP) of a crystalline organic compound is a macroscopic reflection of its crystal lattice energy. For disubstituted ureas like 1-cyclohexyl-3-methylurea, lattice energy is dictated by the bifurcated hydrogen-bonding network formed by the amide groups (2)[2].

The Causality of Asymmetry: Symmetric ureas (e.g., N,N'-dimethylurea) exhibit sharp melting points around 104–105°C due to highly ordered, planar packing (3)[3]. In contrast, the bulky, non-planar cyclohexyl group in 1-cyclohexyl-3-methylurea introduces significant steric hindrance. This disrupts the optimal packing of the extended trans form of the methylurea backbone. Consequently, the melting point of 1-cyclohexyl-3-methylurea is highly sensitive to trace impurities, residual solvents, and polymorphic variations. Accurate determination requires strict adherence to self-validating purification protocols prior to thermal analysis.

Experimental Protocols: Synthesis and MP Determination

To ensure scientific integrity, the following protocols form a self-validating system where each step mathematically or analytically confirms the success of the previous one.

Protocol A: Phosgene-Free Synthesis of 1-Cyclohexyl-3-methylurea

-

Reagent Preparation : Dissolve 1.0 equivalent of cyclohexylamine in an anhydrous non-polar solvent (e.g., dichloromethane) under an inert nitrogen atmosphere.

-

Isocyanate Addition : Cool the reaction vessel to 0°C. Add 1.05 equivalents of methyl isocyanate dropwise.

-

Mechanistic Causality: Maintaining a temperature of 0°C prevents exothermic runaway and strictly limits the formation of biuret byproducts, which would otherwise depress the final melting point.

-

-

Reaction Progression : Allow the mixture to warm to room temperature and stir for 4 hours. The asymmetric urea will precipitate as a white crystalline solid.

-

Isolation & Purification : Filter the precipitate under vacuum. Recrystallize from a mixture of hexane and ethanol (3:1 v/v).

-

Mechanistic Causality: The non-polar/polar solvent gradient enforces strict crystal lattice formation, purging unreacted amines that disrupt hydrogen bonding.

-

Protocol B: High-Precision Melting Point & DSC Analysis

-

Sample Desiccation : Place the recrystallized sample under a high vacuum (0.1 mbar) for 24 hours.

-

Mechanistic Causality: Trace residual ethanol acts as a plasticizer within the hydrogen-bonded lattice, causing artificial melting point depression.

-

-

TLC Validation : Before thermal analysis, run a Thin Layer Chromatography (TLC) plate (10% methanol in dichloromethane). Proceed only if a single spot is visualized under UV.

-

Capillary Method : Load 2-3 mm of the dry powder into a glass capillary. Heat at a ramp rate of 1°C/min as you approach the expected melting transition.

-

DSC Validation : Subject a 5 mg sample to Differential Scanning Calorimetry (DSC). A sharp endothermic peak confirms absolute purity and provides the definitive melting point, whereas a broad peak indicates polymorphic contamination.

Analytical Characterization Data

Quantitative data is essential for verifying the identity of the synthesized or extracted 1-cyclohexyl-3-methylurea. The table below summarizes the critical physicochemical parameters and spectral markers used for structural confirmation.

Table 1: Physicochemical and Analytical Properties

| Property / Parameter | Value / Description | Analytical Significance |

| CAS Number | 39804-96-1 | Unique chemical identifier |

| Molecular Weight | 156.23 g/mol | Confirmed via mass spectrometry |

| GC-MS Retention Time | 13.963 min | Elution profile in HP-5 capillary column (30m)[1] |

| IR Amide II Band | ~1560 cm⁻¹ | Indicates strong intermolecular hydrogen bonding[2] |

| Solid-State Geometry | Extended trans form | Confirmed via Raman spectroscopy[2] |

Visualizing the Workflows

The following diagrams map the logical relationships between the environmental degradation of parent compounds yielding 1-cyclohexyl-3-methylurea, and the self-validating laboratory workflow required to isolate and profile it.

Figure 1: Environmental degradation pathway of hexythiazox yielding 1-cyclohexyl-3-methylurea.

Figure 2: Self-validating workflow for synthesis, purification, and MP profiling.

References

- Title: Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil Source: ResearchGate URL

- Title: Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds Source: Spectrochimica Acta Part A: Molecular Spectroscopy / ResearchGate URL

- Title: US Patent 4082749A - Process for the production of amines Source: Google Patents URL

Sources

Methodological & Application

Synthesis of 1-Cyclohexyl-3-methylurea: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of 1-Cyclohexyl-3-methylurea from cyclohexyl isocyanate and methylamine. The document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for product purification and characterization.

Introduction

Substituted ureas are a significant class of organic compounds with wide-ranging applications in medicinal chemistry, agrochemicals, and materials science.[1] The urea functional group is a key structural motif in numerous biologically active molecules due to its ability to form stable hydrogen bonds with protein targets.[2] The synthesis of 1-Cyclohexyl-3-methylurea serves as a classic example of the nucleophilic addition of an amine to an isocyanate, a robust and high-yielding reaction for the preparation of unsymmetrical ureas.[3][4]

Reaction Principle and Mechanism

The synthesis of 1-Cyclohexyl-3-methylurea proceeds via the nucleophilic addition of methylamine to the electrophilic carbonyl carbon of cyclohexyl isocyanate. The lone pair of electrons on the nitrogen atom of methylamine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. This is followed by a rapid proton transfer from the nitrogen to the oxygen, resulting in the stable urea product. This reaction is typically fast and exothermic.[5]

The overall reaction is as follows:

C₆H₁₁NCO + CH₃NH₂ → C₆H₁₁NHCONHCH₃

Core Synthesis Workflow

The following diagram illustrates the key stages involved in the synthesis, purification, and analysis of 1-Cyclohexyl-3-methylurea.

Caption: Overall workflow for the synthesis and characterization of 1-Cyclohexyl-3-methylurea.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Cyclohexyl isocyanate | ≥98% purity |

| Methylamine solution | 40% in water or 2.0 M in THF |

| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent |

| Round-bottom flask | 250 mL, three-neck, with magnetic stir bar |

| Addition funnel | 100 mL, pressure-equalizing |

| Condenser | Allihn or Liebig |

| Inert gas supply | Nitrogen or Argon |

| Ice bath | |

| Buchner funnel and filter flask | |

| Rotary evaporator | |

| Melting point apparatus | |

| FT-IR Spectrometer | |

| NMR Spectrometer |

Safety Precautions

-

Cyclohexyl isocyanate is toxic, a lachrymator, and moisture-sensitive.[6] It can cause severe irritation and burns to the skin and eyes. [6] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Methylamine is a flammable and corrosive gas/liquid. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

Ensure all glassware is dry before use to prevent unwanted side reactions with the isocyanate.[7]

Reaction Procedure

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a 100 mL pressure-equalizing addition funnel. Place the flask under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In the reaction flask, dissolve cyclohexyl isocyanate (e.g., 10.0 g, 79.9 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.

-

Addition of Methylamine: Slowly add a solution of methylamine (e.g., a stoichiometric equivalent of a 40% aqueous solution or a 2.0 M solution in THF) to the addition funnel. Add the methylamine solution dropwise to the stirred cyclohexyl isocyanate solution over a period of 30-45 minutes, maintaining the reaction temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹).[2]

Work-up and Purification

-

Quenching: Upon completion, slowly add deionized water (50 mL) to the reaction mixture to quench any unreacted isocyanate.

-

Isolation: The product, 1-Cyclohexyl-3-methylurea, is typically a white solid that will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether or hexane to remove any non-polar impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Recrystallization (Optional)

For higher purity, the crude product can be recrystallized.[8]

-

Dissolve the crude product in a minimal amount of hot methanol or ethanol.[9]

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Characterization of 1-Cyclohexyl-3-methylurea

The identity and purity of the synthesized 1-Cyclohexyl-3-methylurea should be confirmed by the following analytical techniques.

Melting Point

Determine the melting point of the dried product. The literature value for the melting point of 1-Cyclohexyl-3-methylurea is typically in the range of 145-148 °C. A sharp melting point range indicates high purity.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the synthesized compound.[10]

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-3400 | N-H Stretch | Amide N-H stretching |

| 2850-2950 | C-H Stretch | Cyclohexyl C-H stretching |

| ~1630 | C=O Stretch (Amide I) | Urea carbonyl stretching |

| ~1560 | N-H Bend (Amide II) | N-H bending and C-N stretching |

The absence of a strong peak around 2250-2275 cm⁻¹ confirms the complete consumption of the cyclohexyl isocyanate starting material.[2]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.[10]

Expected ¹H NMR Signals (in CDCl₃):

-

δ ~ 0.8-2.0 ppm: A complex multiplet corresponding to the protons of the cyclohexyl ring.

-

δ ~ 2.8 ppm: A doublet corresponding to the methyl protons (CH₃), coupled to the adjacent N-H proton.

-

δ ~ 3.5 ppm: A multiplet corresponding to the C-H proton of the cyclohexyl ring attached to the nitrogen.

-

δ ~ 4.5-5.5 ppm: Broad signals corresponding to the two N-H protons.

Expected ¹³C NMR Signals (in CDCl₃):

-

δ ~ 25-35 ppm: Signals corresponding to the carbons of the cyclohexyl ring.

-

δ ~ 27 ppm: Signal for the methyl carbon (CH₃).

-

δ ~ 50 ppm: Signal for the cyclohexyl carbon attached to the nitrogen.

-

δ ~ 158 ppm: Signal for the carbonyl carbon (C=O) of the urea.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Ensure the reaction has gone to completion using TLC or IR. Extend the reaction time if necessary. |

| Moisture in the reaction | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. | |

| Oily product instead of solid | Impurities present | Purify the product by recrystallization.[11] Ensure the starting materials are of high purity. |

| Broad melting point range | Impure product | Recrystallize the product. Ensure the product is thoroughly dried. |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-Cyclohexyl-3-methylurea. The procedure is straightforward, high-yielding, and employs standard laboratory techniques. The detailed characterization methods ensure the identity and purity of the final product, making this protocol suitable for researchers in both academic and industrial settings.

References

- New Jersey Department of Health. (n.d.). Hazard Summary: Cyclohexyl Isocyanate.

- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Cyclohexyl isocyanate.

- Digital Commons @ NJIT. (n.d.). Substituted ureas.

- Georganics. (n.d.). Safety Data Sheet: Cyclohexyl Isocyanide.

- Fisher Scientific. (2010, November 24). Safety Data Sheet: Cyclohexyl isocyanate.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Ureas using m-Nitrobenzoyl Azide.

- National Oceanic and Atmospheric Administration. (n.d.). Cameo Chemicals: Cyclohexyl Isocyanate.

- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105.

- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.

- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).

- NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example). Glasp.

- Dad, A. A., Gazy, A. A., & El-Mosallamy, S. S. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1599.

- ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications.

- Quora. (2018, September 5). Why is methanol used in recrystallization of urea?

- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.

- MDPI. (2023, August 24).

- BenchChem. (2025). Overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-.

- ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.

- NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube.

- Mettler Toledo. (n.d.). Analysis of Urea.

- Taylor & Francis Online. (2024, June 3). Analytical methodology for the determination of urea: Current practice and future trends.

- Wikipedia. (n.d.). Urea extraction crystallization.

- SpectraBase. (n.d.). 1-cyclohexyl-3-(3,4-dichlorophenyl)-1-methylurea - Optional[1H NMR] - Chemical Shifts.

- Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

- Mettler Toledo. (n.d.). Urea Analysis by Thermometric Titration.

- ResearchGate. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients.

- BenchChem. (2025). Thermal analysis techniques for urea oxalate characterization (TGA/DSC).

- SpectraBase. (n.d.). 1-Cyclohexyl-3-propylurea - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 1-Cyclohexyl-3-methylurea.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- BenchChem. (2025). A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)urea from 4-methylcyclohexylamine.

- DSpace Repository. (2016). Synthesis, Structural, and Spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl) by Experimental Techniques and Quantum Chemical Calculations.

- PrepChem.com. (n.d.). Synthesis of cyclohexyl isocyanate.

- Google Patents. (n.d.). CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate.

- Royal Society of Chemistry. (n.d.). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas.

Sources

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 5. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]

- 6. nj.gov [nj.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. glasp.co [glasp.co]

- 9. quora.com [quora.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-Cyclohexyl-3-methylurea as a Versatile Pharmacophore Intermediate in API Synthesis

Executive Summary & Mechanistic Grounding

The N,N'-disubstituted urea motif is a privileged pharmacophore in modern medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor network in the binding pockets of kinases, G-protein coupled receptors (GPCRs), and ATP-sensitive potassium channels. 1-Cyclohexyl-3-methylurea (CAS: 39804-96-1) acts as a highly efficient, regioselective intermediate for synthesizing complex active pharmaceutical ingredients (APIs)[1].

The strategic value of this intermediate lies in its structural asymmetry. The cyclohexyl ring provides optimal lipophilicity and steric bulk to anchor the molecule within hydrophobic receptor pockets, while the methyl group acts as a steric cap. This capping prevents unwanted di-alkylation during downstream synthesis, forcing electrophilic substitutions to occur regioselectively at the sterically hindered, yet electronically accessible, cyclohexyl-adjacent nitrogen. Recent drug repurposing studies have demonstrated that modifying this specific urea core enhances binding affinities for DRD2 and 5-HT1A receptors, making it a critical scaffold for next-generation neuropsychiatric drugs[2].

Physicochemical Profiling

Understanding the baseline properties of 1-Cyclohexyl-3-methylurea is essential for predicting its behavior in organic solvents and its ultimate pharmacokinetic contribution to the final API[1].

| Property | Value | Clinical / Chemical Significance |

| CAS Number | 39804-96-1 | Unique identifier for regulatory API procurement. |

| Molecular Weight | 156.23 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of Five. |

| Molecular Formula | C8H16N2O | Establishes the baseline mass for LC-MS validation. |

| Topological Polar Surface Area (TPSA) | 41.10 Ų | Highly optimal for membrane permeability and blood-brain barrier (BBB) penetration in CNS-targeted drug design. |

| Hydrogen Bond Donors | 2 | Crucial for anchoring the API to target receptor residues via strong hydrogen bond networks. |

| Hydrogen Bond Acceptors | 1 | Facilitates stable, long-lasting drug-target complexes. |

Synthetic Workflows & Protocols

Protocol A: Regioselective Synthesis of Sulfonylurea Scaffolds

This protocol details the conversion of 1-cyclohexyl-3-methylurea into a sulfonylurea derivative, a structural hallmark of anti-diabetic medications and targeted agricultural compounds[3].

Causality & Experimental Design: Sulfonyl chlorides are highly susceptible to hydrolysis. Therefore, the reaction must be conducted under strictly anhydrous conditions. We utilize Sodium Hydride (NaH) as a non-nucleophilic base because the urea nitrogen protons possess a high pKa (~15-17). Weaker bases would fail to generate the necessary nucleophilic urea anion, while nucleophilic bases (like alkylamines) would compete for the sulfonyl electrophile.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 1-cyclohexyl-3-methylurea in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.

-

Rationale: THF is a polar aprotic solvent that solubilizes the urea without participating in hydrogen bonding, preserving the nucleophilicity of the generated anion.

-

-

Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil) in small portions.

-

Rationale: Maintaining 0°C suppresses the thermal degradation of the urea anion into isocyanate byproducts.

-

-

Electrophilic Addition: After 30 minutes of stirring, add 1.1 equivalents of the target sulfonyl chloride dropwise over 15 minutes.

-

Rationale: Dropwise addition controls the exothermic nature of the reaction and prevents localized over-concentration, which could lead to di-sulfonylation.

-

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:EtOAc system. The disappearance of the highly polar starting material spot (low Rf) and the emergence of a less polar product spot (higher Rf) validates successful sulfonylation.

Protocol B: Development of Neuropsychiatric Modulators (N-Alkylation)

Recent structural similarity analyses and molecular dynamics (MD) simulations have shown that N-alkylated derivatives of cyclohexylureas exhibit enhanced pharmacokinetic profiles and lower toxicity risks for neuropsychiatric applications[2].

Causality & Experimental Design: To synthesize DRD2/5-HT1A modulators, the intermediate must be coupled with an alkyl-halide pharmacophore. We employ a phase-transfer catalysis (PTC) method to enhance the reaction rate between the organic electrophile and the solid-liquid interface of the urea base.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, combine 1-cyclohexyl-3-methylurea (1.0 eq), the target alkyl bromide (1.2 eq), and finely powdered Potassium Carbonate (K₂CO₃, 3.0 eq) in Acetonitrile (MeCN).

-

Catalysis: Add 0.1 equivalents of Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

-

Rationale: TBAB shuttles the carbonate anion into the organic phase, significantly accelerating the deprotonation of the urea nitrogen without requiring harsh, moisture-sensitive bases like NaH.

-

-

Reaction: Heat the mixture to reflux (82°C) and maintain for 12-16 hours under continuous stirring.

-

Isolation: Cool to room temperature, filter off the inorganic salts, and purify the crude product via flash column chromatography.

Self-Validating Checkpoint: Submit the purified product for LC-MS. The observation of the [M+H]+ peak corresponding to the exact mass of the alkylated derivative confirms the covalent linkage.

Analytical Validation & Quality Control

Robust quality control of the urea linkage is mandatory to ensure the integrity of the final API. Infrared (IR) and Raman spectroscopy are the gold standards for validating disubstituted ureas due to the extreme sensitivity of the amide vibrational modes to hydrogen bonding[2].

-

Amide I Band (C=O Stretch): In the unreacted 1-cyclohexyl-3-methylurea, the Amide I band typically appears between 1611 and 1628 cm⁻¹ due to extensive intermolecular hydrogen bonding in the solid state[4].

-

Amide II Band (N-H Bend): Located near 1575 cm⁻¹[4].

-

Validation Logic: Upon successful N-substitution (e.g., sulfonylation or alkylation), the primary hydrogen-bond network is disrupted. This disruption forces the Amide I band to shift to a higher frequency (often >1650 cm⁻¹). If this distinct high-frequency shift is observed in the FTIR spectrum of the isolated product, the protocol is self-validated as successful[4]. Furthermore, analysis of methylene band progressions confirms that the molecule adopts an extended trans conformation, which is critical for optimal receptor binding[2].

Synthetic Workflow Visualization

Below is the logical workflow mapping the divergence of 1-Cyclohexyl-3-methylurea into distinct pharmacological classes.

Figure 1: Synthetic divergence of 1-Cyclohexyl-3-methylurea into distinct API classes.

References

- PubChem, 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344, National Institutes of Health (NIH).

- MolForge, 1-Cyclohexyl-3-decyl-urea (CID 4359) - Molecular Properties & Analysis, MolForge AI.

- ResearchGate, Effect of Hydrogen Bonding on the Amide II Band of Model Disubstituted Urea Compounds, ResearchGate.

- BenchChem, 1-Acetyl-3-methylurea | 623-59-6 Synthetic Methodologies, BenchChem.

- Canadian Journal of Chemistry, PROTONATION OF THE AMIDE GROUP: II. DICYCLOHEXYLUREA-O18, Canadian Science Publishing.

Sources

Application Notes and Protocols for 1-Cyclohexyl-3-methylurea in Supramolecular Assembly

Introduction: The Power of Urea in Directed Self-Assembly

In the landscape of supramolecular chemistry, the urea moiety stands out as a robust and highly directional building block for the construction of complex, non-covalent architectures.[1][2] The ability of the urea group to form strong, bifurcated hydrogen bonds, with two hydrogen bond donors (N-H) and one acceptor (C=O), provides a reliable motif for programming molecular self-assembly.[3][4] This "molecular Velcro" allows for the formation of one-dimensional tapes and fibers, which can further associate into higher-order structures like gels and liquid crystals.[4] The specific substituents on the urea nitrogen atoms play a crucial role in modulating the solubility, steric hindrance, and ultimately the morphology of the resulting supramolecular assembly.[5]

This guide focuses on 1-cyclohexyl-3-methylurea , a simple yet illustrative example of an asymmetrically substituted urea. The combination of a bulky, aliphatic cyclohexyl group and a small methyl group presents an interesting case for studying the interplay of hydrogen bonding and steric effects in directing supramolecular polymerization. The cyclohexyl group can influence the packing of the urea tapes, while the methyl group provides minimal steric hindrance, allowing for efficient hydrogen bond formation. Understanding the assembly of this molecule provides fundamental insights applicable to the design of more complex urea-based functional materials for applications in drug delivery, tissue engineering, and molecular electronics.

Molecular Structure and Hydrogen Bonding Motif

The fundamental principle governing the self-assembly of 1-cyclohexyl-3-methylurea is the formation of a network of intermolecular hydrogen bonds. The N-H protons of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This leads to the formation of a characteristic one-dimensional "tape" or "fiber" structure.

Caption: Intermolecular hydrogen bonding in 1-cyclohexyl-3-methylurea.

Synthesis Protocol: 1-Cyclohexyl-3-methylurea

The synthesis of 1-cyclohexyl-3-methylurea is a straightforward and high-yielding reaction involving the nucleophilic addition of an amine to an isocyanate.[6][7] This method is widely applicable for the preparation of a variety of substituted ureas.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Supplier |

| Cyclohexylamine | C₆H₁₃N | 99.17 | Sigma-Aldrich |

| Methyl isocyanate | CH₃NCO | 57.05 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific |

Procedure:

-

Reaction Setup: In a fume hood, add cyclohexylamine (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution. Caution: Methyl isocyanate is toxic and volatile. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate/hexanes). The product should be significantly less polar than the starting amine.

-

Workup: Upon completion, a white precipitate of 1-cyclohexyl-3-methylurea will likely have formed. If not, reduce the volume of the solvent in vacuo.

-

Purification: Collect the white solid by vacuum filtration and wash with cold hexanes to remove any unreacted starting materials. The product is typically obtained in high purity without the need for further purification. If necessary, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be performed.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.0-5.5 (br s, 2H, N-H), 3.5-3.7 (m, 1H, CH-N), 2.75 (d, 3H, CH₃-N), 1.0-2.0 (m, 10H, cyclohexyl-H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~158 (C=O), 49 (CH-N), 34 (cyclohexyl-CH₂), 27 (CH₃-N), 26 (cyclohexyl-CH₂), 25 (cyclohexyl-CH₂).

-

FT-IR (ATR): ν (cm⁻¹) ~3320 (N-H stretch), 2930, 2850 (C-H stretch), 1625 (C=O stretch, Amide I), 1570 (N-H bend, Amide II).

Protocol for Supramolecular Assembly and Characterization

The self-assembly of 1-cyclohexyl-3-methylurea into supramolecular polymers is highly dependent on the solvent. In non-polar solvents, the strong hydrogen bonding between urea molecules drives the assembly process.

Materials and Solvents:

| Material/Solvent | Purpose |

| 1-Cyclohexyl-3-methylurea | Monomer for assembly |

| Toluene, anhydrous | Non-polar solvent to promote assembly |

| Chloroform-d (CDCl₃) | Deuterated solvent for NMR studies |

Protocol:

-

Sample Preparation: Prepare a series of solutions of 1-cyclohexyl-3-methylurea in anhydrous toluene at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).

-

Assembly Induction: Gently heat the solutions in a sealed vial to ensure complete dissolution of the urea derivative. Allow the solutions to slowly cool to room temperature to facilitate the controlled self-assembly into supramolecular polymers. The formation of a viscous solution or a gel at higher concentrations is indicative of successful assembly.

-

Characterization of the Assembled State:

-

Visual Observation and Rheology: Observe the physical state of the solutions at different concentrations. At a critical gelation concentration, the solution will form a self-supporting gel. Simple vial inversion tests can qualitatively assess gel formation. For more quantitative analysis, rheological measurements can be performed to determine the viscoelastic properties of the gel.

-

FT-IR Spectroscopy: Cast a film of the toluene solution onto a KBr plate and allow the solvent to evaporate. Acquire an FT-IR spectrum. A shift in the N-H and C=O stretching frequencies to lower wavenumbers compared to the monomer in a polar, hydrogen-bond-disrupting solvent (like DMSO) confirms the formation of hydrogen-bonded aggregates.

-

¹H NMR Spectroscopy: Prepare a solution of 1-cyclohexyl-3-methylurea in CDCl₃. Acquire a ¹H NMR spectrum. The chemical shifts of the N-H protons are highly sensitive to their involvement in hydrogen bonding. A downfield shift of the N-H proton signals upon increasing concentration is indicative of self-association.

-

Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the supramolecular assemblies, deposit a small amount of the gel or solution onto a suitable substrate (e.g., a silicon wafer for SEM or a carbon-coated copper grid for TEM). After solvent evaporation, the sample can be sputter-coated with a conductive material (for SEM) and imaged. This will reveal the fibrillar network structure of the self-assembled material.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow.

Troubleshooting and Key Considerations

-

Solvent Purity: The presence of water or other protic impurities in the solvent can significantly disrupt the hydrogen bonding network and inhibit supramolecular assembly. Ensure the use of anhydrous solvents.

-

Cooling Rate: The rate of cooling can influence the morphology and properties of the self-assembled structures. Slow cooling generally leads to more ordered and thermodynamically stable structures.

-

Concentration Effects: The concentration of the urea derivative is a critical parameter. Below the critical gelation concentration, the solution may only exhibit increased viscosity without forming a stable gel.

-

Safety: Always handle isocyanates with extreme caution in a well-ventilated fume hood, as they are toxic and potent lachrymators.

Conclusion

1-Cyclohexyl-3-methylurea serves as an excellent model system for introducing researchers to the principles of urea-based supramolecular chemistry. The straightforward synthesis and predictable self-assembly behavior make it an ideal candidate for hands-on exploration of non-covalent polymerization. By following the protocols outlined in this guide, researchers can gain practical experience in the synthesis, assembly, and characterization of these fascinating materials, paving the way for the design and development of novel functional supramolecular systems.

References

-

Yamanaka, M., & Kimura, S. (2025). Self-assembly of Urea Derivatives into Supramolecular Gels. Chemical and Pharmaceutical Bulletin, 73(6), 497-510.[3][8]

-

Yamanaka, M. (2020). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. Chemistry – A European Journal, 27(14), 4583-4600.[1][2]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.[6]

-

Boileau, S., Bouteiller, L., Isare, B., & Pensec, S. (2016). Bisurea-based supramolecular polymers: From structure to properties. Comptes Rendus Chimie, 19(1-2), 148-156.[9]

-

Sijbesma, R. P., Beijer, F. H., Brunsveld, L., Folmer, B. J. B., Hirschberg, J. H. K. K., Lange, R. F. M., Lowe, J. K. L., & Meijer, E. W. (2003). Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers. Journal of the American Chemical Society, 125(44), 13590-13591.[10]

-

Gale, P. A., & Caltagirone, C. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(8), 956-969.[11]

-

Babu, N. J., & Nangia, A. (2016). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. Crystal Growth & Design, 16(11), 6394-6406.[12]

-

PubChem. (n.d.). 1-Cyclohexyl-3-methylurea. National Center for Biotechnology Information. Retrieved from [Link]]

-

Rospenk, M., & Sobczyk, L. (2015). Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea. Physical Chemistry Chemical Physics, 17(3), 1957-1965.[5][13]

-

Morávková, Z., Podešva, J., Shabikova, V., Abbrent, S., & Dušková-Smrčková, M. (2025). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 30(7), 1410.[14][15]

-

Al-Mokahal, M. H. F., Al-Majid, A. M. A., Barakat, A., & Ali, M. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 543-545.[7][16]

Sources

- 1. Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artifi… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Self-assembly of Urea Derivatives into Supramolecular Gels [jstage.jst.go.jp]

- 4. Substituent interference on supramolecular assembly in urea gelators: synthesis, structure prediction and NMR - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00607H [pubs.rsc.org]

- 5. Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Self-assembly of Urea Derivatives into Supramolecular Gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisurea-based supramolecular polymers: From structure to properties [comptes-rendus.academie-sciences.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas : Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Catalytic Applications of 1-Cyclohexyl-3-methylurea Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Urea-Based Ligands in Homogeneous Catalysis

In the landscape of modern catalysis, the design and application of effective ligands are paramount to controlling the activity, selectivity, and stability of transition metal catalysts. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field, there is a growing interest in ligands that can engage in non-covalent interactions, such as hydrogen bonding, to influence the catalytic cycle. Urea-based ligands, including 1-Cyclohexyl-3-methylurea, are emerging as a versatile class of compounds in this context. Their ability to act as hydrogen-bond donors allows for the formation of secondary interactions that can pre-organize substrates and stabilize transition states, leading to enhanced reactivity and selectivity.[1]

The core of the urea functionality (R-NH-C(O)-NH-R') presents a unique combination of steric and electronic properties. The nitrogen atoms can coordinate to a metal center, while the N-H protons are available for hydrogen bonding. This dual-functionality enables these ligands to operate through cooperative mechanisms, where both the metal and the ligand structure play active roles in the catalytic transformation.[1] This guide provides an in-depth look at the catalytic applications of 1-Cyclohexyl-3-methylurea and related urea-based ligands, with a focus on practical experimental protocols for their use in organic synthesis.

Key Catalytic Applications

While the specific use of 1-Cyclohexyl-3-methylurea as a ligand is an area of ongoing research, the broader class of N-alkyl-N'-aryl and N,N'-dialkyl ureas has demonstrated significant utility in several key catalytic transformations. These applications provide a strong basis for the potential use of 1-Cyclohexyl-3-methylurea in similar systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The choice of ligand is critical in these reactions, influencing the rate of oxidative addition, transmetalation, and reductive elimination.

N-arylureas have been successfully employed as sterically undemanding ligands in palladium catalysis.[2] For instance, in the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes, N-arylureas have been shown to outperform traditional phosphine ligands, particularly for sterically demanding substrates.[2] The proposed mechanism involves the deprotonation of the urea to form a ureate that binds to the palladium center in a monodentate fashion through the nitrogen atom.[2]

The cyclohexyl and methyl groups of 1-Cyclohexyl-3-methylurea offer a distinct steric and electronic profile that can be beneficial in tuning the reactivity of the palladium catalyst. The bulky cyclohexyl group can promote reductive elimination, while the less sterically demanding methyl group allows for facile coordination of substrates.

Controlling Regioselectivity through Hydrogen Bonding

A key advantage of urea-based ligands is their ability to direct the regioselectivity of a reaction through hydrogen bonding. In a notable example, an iridium-catalyzed meta-selective C-H borylation of aromatic compounds was achieved using a bipyridine ligand functionalized with a pendant urea moiety.[1] The secondary interaction between the urea and a hydrogen-bond acceptor on the substrate was crucial for positioning the iridium catalyst at the meta-C-H bond.[1] This principle can be extended to other catalytic systems where directing group assistance is required to achieve a desired regioselectivity.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a representative palladium-catalyzed cross-coupling reaction where a urea-based ligand can be effectively employed. This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[3][4]

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a urea-based ligand.

Reaction Scheme:

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1-Cyclohexyl-3-methylurea (or other N-substituted urea ligand)

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), 1-Cyclohexyl-3-methylurea ligand (4-8 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Reagent Addition: Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents) to the flask.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M with respect to the aryl halide).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-